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Compound of Interest

Compound Name:
2,3-Difluoro-1-iodo-4-

methoxybenzene

Cat. No.: B600063 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structure of 1-iodo-4-

methoxybenzene and contrasts it with other halogenated aromatic compounds. While the

specific crystal structure for 2,3-Difluoro-1-iodo-4-methoxybenzene is not publicly available,

this guide leverages data from closely related structures to offer insights into the molecular

geometry, crystal packing, and intermolecular interactions that are crucial for rational drug

design and materials science.

Data Presentation: Crystallographic Data
Comparison
The following table summarizes key crystallographic data for 1-iodo-4-methoxybenzene and

provides a comparative context with other halogenated compounds. This data is essential for

understanding the solid-state properties of these molecules.
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Experimental Protocols
The determination of crystal structures is a meticulous process involving synthesis,

crystallization, and X-ray diffraction analysis. Below are representative experimental protocols

gleaned from the synthesis and structural analysis of related halogenated aromatic

compounds.

Synthesis of Halogenated Aromatic Compounds
The synthesis of fluorinated and iodinated benzene derivatives often involves multi-step

procedures. For instance, the synthesis of meso-2,3-difluoro-1,4-butanediol was achieved in

five steps starting from (Z)-1,4-butenediol[4]. Similarly, novel ring-disubstituted 2-methoxyethyl

phenylcyanoacrylates, including a 5-iodo-2-methoxy derivative, were synthesized via a

piperidine-catalyzed Knoevenagel condensation[5].
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A plausible synthetic route for 2,3-Difluoro-1-iodo-4-methoxybenzene could involve the

iodination of a corresponding difluoro-methoxybenzene precursor.

X-ray Crystallography and Data Collection
A suitable single crystal is selected and mounted on a diffractometer. Data is typically collected

at low temperatures (e.g., 172 K) to minimize thermal vibrations.[2][6] Graphite-

monochromated Mo-Kα radiation (λ = 0.71073 Å) is commonly used.[2][6] The structure is then

solved and refined using established crystallographic software packages.

Visualizing Intermolecular Interactions and
Workflows
The following diagrams illustrate key concepts in the crystallographic analysis of halogenated

compounds, including the prevalent intermolecular forces and a typical experimental workflow.
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Caption: Key intermolecular forces and their influence on crystal packing motifs.
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In the solid state, the arrangement of molecules is dictated by a variety of non-covalent

interactions. Halogen bonds, where a halogen atom acts as an electrophilic species, are

particularly significant in the crystal engineering of iodinated compounds.[7][8][9] These

interactions, along with hydrogen bonds and π-π stacking, determine the final crystal lattice.

For instance, the crystal structure of 1,2,4-triiodobenzene displays a herringbone motif held

together by weak non-bonding I···I interactions.[3] In contrast, 4-iodo-1H-pyrazole forms

catemeric chains through N-H···N hydrogen bonds.[2][6]
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Caption: A generalized workflow for X-ray crystal structure determination.
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The process begins with the chemical synthesis of the compound of interest, followed by the

critical step of growing high-quality single crystals. These crystals are then subjected to X-ray

diffraction to obtain a diffraction pattern, which is mathematically processed to solve and refine

the crystal structure. The final step involves a detailed analysis of the molecular and

supramolecular features of the crystal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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